molecular formula C15H23NO B3841072 1-[4-(4-methylphenoxy)butyl]pyrrolidine

1-[4-(4-methylphenoxy)butyl]pyrrolidine

Cat. No. B3841072
M. Wt: 233.35 g/mol
InChI Key: NTENYUBRKABRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(4-methylphenoxy)butyl]pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery . The compound also contains a 4-methylphenoxy group and a butyl group attached to the pyrrolidine ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-[4-(4-methylphenoxy)butyl]pyrrolidine” is not mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of “1-[4-(4-methylphenoxy)butyl]pyrrolidine” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The 4-methylphenoxy group and the butyl group are attached to the pyrrolidine ring .

properties

IUPAC Name

1-[4-(4-methylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-14-6-8-15(9-7-14)17-13-5-4-12-16-10-2-3-11-16/h6-9H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTENYUBRKABRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methylphenoxy)butyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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